molecular formula C26H27N5O2 B13388911 benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate

benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate

Cat. No.: B13388911
M. Wt: 441.5 g/mol
InChI Key: LNQMWQPHRJGJQL-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate (CAS: 137864-45-0) is a synthetic compound identified as Ramelteon Impurity H . Its molecular formula is C₄₅H₄₁N₅O₂ (MW: 683.84), featuring a benzyl ester, a methyl-substituted butanoate chain, and a biphenyltetrazole moiety. The tetrazole ring (2H-tetrazol-5-yl) is a critical pharmacophore known for its hydrogen-bonding capacity, often enhancing receptor binding in pharmaceuticals .

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate

InChI

InChI=1S/C26H27N5O2/c1-18(2)24(26(32)33-17-20-8-4-3-5-9-20)27-16-19-12-14-21(15-13-19)22-10-6-7-11-23(22)25-28-30-31-29-25/h3-15,18,24,27H,16-17H2,1-2H3,(H,28,29,30,31)

InChI Key

LNQMWQPHRJGJQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Substitution: Nitric acid, sulfuric acid

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of nitro or sulfonyl derivatives

Mechanism of Action

The mechanism of action of benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity . This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Valsartan (Diovan®)

Structure :

  • IUPAC Name: (2S)-3-Methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid .
  • Molecular Formula: C₂₄H₂₉N₅O₃ (MW: 435.5).

Key Differences :

Functional Groups: Valsartan is a carboxylic acid, whereas the target compound is a benzyl ester. This impacts solubility and bioavailability; esters are typically more lipophilic. Valsartan contains a pentanoyl group on the amino nitrogen, while the target compound has a methyl group .

Pharmacological Activity :

  • Valsartan is an angiotensin II receptor antagonist used for hypertension. The carboxylic acid group is essential for binding to the AT₁ receptor.
  • The target compound, as an impurity, lacks therapeutic intent but shares structural motifs that may influence off-target interactions .

Metabolism :

  • Valsartan’s carboxylic acid avoids hydrolysis steps, enhancing its direct activity.
  • The benzyl ester in the target compound may hydrolyze to a carboxylic acid, akin to prodrug activation .

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

Structure :

  • A benzimidazole derivative with a butanoate ester and benzyl-protected amine .

Key Differences :

Core Structure :

  • The target compound features a tetrazole-biphenyl system, whereas this compound has a benzimidazole core. Benzimidazoles are associated with kinase inhibition or antimicrobial activity.

Pyrrolidine-2-carboxamide Derivatives (Examples 157–159)

Structure :

  • (2S,4R)-configured compounds with thiazole and isoxazole substituents .

Key Differences :

Pharmacophores :

  • These derivatives use thiazole/isoxazole rings for electron-withdrawing effects, contrasting with the target’s tetrazole ring, which offers stronger hydrogen-bonding capacity.

Stereochemistry :

  • The rigid (2S,4R) configuration in pyrrolidine derivatives optimizes receptor fit, whereas the target compound’s flexibility may reduce binding specificity .

Comparative Data Table

Compound Molecular Weight Core Structure Key Functional Groups Pharmacological Role
Target Compound 683.84 Biphenyltetrazole Benzyl ester, methylamino Impurity (Ramelteon)
Valsartan 435.5 Biphenyltetrazole Carboxylic acid, pentanoyl Antihypertensive
Ethyl 4-(5-(Benzyl...)butanoate ~450 (estimated) Benzimidazole Benzyl ester, hydroxyethyl Intermediate/Prodrug
Pyrrolidine-2-carboxamide ~550 (estimated) Pyrrolidine Thiazole, isoxazole Kinase inhibition (hypothesized)

Metabolic and Toxicological Insights

  • Target Compound: As an ester, it may hydrolyze to a carboxylic acid metabolite, increasing solubility for renal excretion. This mirrors the metabolism of ethyl butanoate derivatives to carboxylic acids .
  • Toxicity : Tetrazole-containing compounds are generally well-tolerated, but the target’s large trityl group (C₄₅H₄₁) may raise concerns about lipid accumulation .

Biological Activity

Benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant studies and data.

Molecular Structure and Formula

  • IUPAC Name: this compound
  • Molecular Formula: C45H41N5O2
  • Molecular Weight: 703.86 g/mol

Physical Properties

PropertyValue
Boiling PointNot specified
DensityNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound involves multiple steps, including the preparation of key intermediates such as tetrazole derivatives and biphenyl compounds. The overall reaction typically requires controlled conditions to ensure high yield and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests showed significant activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Cardiovascular Effects

Preliminary research suggests that this compound may have beneficial effects on cardiovascular health. Studies indicate that it may modulate blood pressure through its interaction with specific receptors related to vasodilation.

Case Studies

  • Anticancer Activity:
    A study published in a peer-reviewed journal assessed the efficacy of this compound against human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Efficacy:
    Another study evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition at low concentrations, suggesting it could be a candidate for further development in treating resistant infections.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate?

Methodological Answer:
The synthesis typically involves:

  • Tetrazole Protection : Use of a trityl group (triphenylmethyl) to protect the tetrazole ring during coupling reactions, as seen in intermediates like benzyl 3-methyl-2-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate .
  • Amide Bond Formation : Coupling the protected tetrazole-containing benzylamine derivative with a butanoate ester precursor under conditions similar to those used for valsartan analogs (e.g., DCC/HOBt-mediated coupling) .
  • Deprotection : Acidic hydrolysis (e.g., HCl/THF) to remove the trityl group, yielding the free tetrazole .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How can spectroscopic and crystallographic methods validate the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the benzyl ester (δ ~5.1 ppm for CH2_2Ph), tetrazole proton (δ ~8.5 ppm), and methylamino groups (δ ~2.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C31_{31}H35_{35}N5_5O3_3) with an expected [M+H]+^+ peak at m/z 526.28 .
  • X-ray Crystallography : Use SHELX for crystal structure refinement. ORTEP-3 can generate thermal ellipsoid diagrams to confirm stereochemistry and hydrogen-bonding interactions in the solid state .

Advanced: What computational strategies predict the binding affinity of this compound to angiotensin II receptors, and how does it compare to valsartan?

Methodological Answer:

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with the AT1 receptor. The benzyl ester may occupy hydrophobic pockets distinct from valsartan’s carboxylate group, altering binding kinetics .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Compare RMSD values with valsartan to evaluate conformational flexibility .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding free energy differences. The ester moiety may reduce polar interactions but enhance membrane permeability .

Advanced: How does the benzyl ester modification influence metabolic stability compared to the parent acid (valsartan)?

Methodological Answer:

  • In Vitro Hydrolysis : Incubate with human liver microsomes (HLMs) or esterases (e.g., porcine liver esterase) to measure hydrolysis rates. Monitor via LC-MS/MS for the formation of valsartan .
  • pH Stability Studies : Assess degradation in buffers (pH 1–9) at 37°C. The ester is likely stable in acidic conditions (simulating the stomach) but hydrolyzes in neutral/basic environments .
  • CYP450 Inhibition : Screen against CYP3A4/2C9 isoforms using fluorogenic substrates. The ester may reduce CYP affinity compared to valsartan due to increased lipophilicity .

Data Contradiction: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Reproducibility Checks : Standardize synthetic protocols (e.g., solvent purity, cooling rates during crystallization). For example, melting points vary due to polymorphic forms; use differential scanning calorimetry (DSC) to identify transitions .
  • Cross-Validation : Compare NMR data across multiple solvents (CDCl3_3, DMSO-d6_6). Conflicting peaks may arise from residual solvents or tautomerism in the tetrazole ring .
  • Collaborative Studies : Share raw crystallographic data (e.g., .cif files) via platforms like CCDC to verify unit cell parameters and hydrogen-bonding networks .

Advanced: What chiral resolution methods ensure enantiomeric purity of this compound during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Monitor retention times against a racemic mixture .
  • Circular Dichroism (CD) : Compare CD spectra with a known enantiopure standard. The (2S)-configuration (as in valsartan) should show distinct Cotton effects at 220–250 nm .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, though this requires optimization of solvent and temperature .

Advanced: How can researchers design stability-indicating assays for this compound under accelerated storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via UPLC-PDA-MS .
  • Degradation Pathways : Identify hydrolysis products (e.g., valsartan) and oxidation byproducts (e.g., hydroxylated derivatives) using high-resolution MS/MS .
  • Method Validation : Validate assays per ICH Q2(R1) for specificity, accuracy (spiked recovery 98–102%), and precision (RSD <2%) .

Basic: What are the critical safety considerations when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of fine powders .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent ester hydrolysis or oxidation .

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